1-Bromo-1-(2-methoxyphenyl)propan-2-one 1-Bromo-1-(2-methoxyphenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.: 102119-59-5
VCID: VC18856470
InChI: InChI=1S/C10H11BrO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-6,10H,1-2H3
SMILES:
Molecular Formula: C10H11BrO2
Molecular Weight: 243.10 g/mol

1-Bromo-1-(2-methoxyphenyl)propan-2-one

CAS No.: 102119-59-5

Cat. No.: VC18856470

Molecular Formula: C10H11BrO2

Molecular Weight: 243.10 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-1-(2-methoxyphenyl)propan-2-one - 102119-59-5

Specification

CAS No. 102119-59-5
Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
IUPAC Name 1-bromo-1-(2-methoxyphenyl)propan-2-one
Standard InChI InChI=1S/C10H11BrO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-6,10H,1-2H3
Standard InChI Key JAKXGRKOPLGJFD-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=CC=CC=C1OC)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a propan-2-one core (CH3CO-\text{CH}_3\text{CO}\text{-}) with a bromine atom and a 2-methoxyphenyl group (C6H4OCH3\text{C}_6\text{H}_4\text{OCH}_3) attached to the central carbon. The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Melting Point47–52 °C
Predicted Boiling Point299.9 °C
Density1.45 g/cm³ (estimated)
SolubilitySoluble in organic solvents (e.g., DCM, THF)

The ortho-methoxy group enhances solubility in polar aprotic solvents compared to para-substituted analogs .

Synthetic Methodologies

Bromination of Propan-2-one Precursors

The most common synthesis involves bromination of 3-(2-methoxyphenyl)propan-2-one using Br2\text{Br}_2 or N\text{N}-bromosuccinimide (NBS). Reaction conditions vary:

  • Classical Bromination:
    3-(2-Methoxyphenyl)propan-2-one+Br2UV/Δ1-Bromo-1-(2-methoxyphenyl)propan-2-one+HBr\text{3-(2-Methoxyphenyl)propan-2-one} + \text{Br}_2 \xrightarrow{\text{UV/Δ}} \text{1-Bromo-1-(2-methoxyphenyl)propan-2-one} + \text{HBr}
    Yields: 70–85% under anhydrous conditions .

  • NBS-Mediated Bromination:
    NBS in CCl4\text{CCl}_4 at 0–5°C improves selectivity, reducing dihalogenation byproducts .

Industrial-Scale Production

Continuous flow reactors optimize safety and efficiency for large-scale synthesis. Key parameters:

ParameterValue
Residence Time10–15 min
Temperature50–60 °C
Yield90–92%

Reactivity and Applications in Organic Synthesis

Electrophilic Alkylation

The bromine atom serves as a leaving group, enabling nucleophilic substitution (SN2) reactions. For example:
1-Bromo-1-(2-methoxyphenyl)propan-2-one+RNH2RNH-CH2COC6H3OCH3\text{1-Bromo-1-(2-methoxyphenyl)propan-2-one} + \text{RNH}_2 \rightarrow \text{RNH-CH}_2\text{COC}_6\text{H}_3\text{OCH}_3
This reactivity is exploited in synthesizing β-amino ketones for pharmaceutical intermediates .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) functionalize the aryl ring:
1-Bromo-1-(2-methoxyphenyl)propan-2-one+ArB(OH)2Pd(PPh3)41-Aryl-1-(2-methoxyphenyl)propan-2-one\text{1-Bromo-1-(2-methoxyphenyl)propan-2-one} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{1-Aryl-1-(2-methoxyphenyl)propan-2-one}
Yields exceed 80% with microwave-assisted protocols .

Biological Intermediate

The compound is a precursor to:

  • Anti-inflammatory agents: Methoxy and ketone groups modulate COX-2 inhibition .

  • Anticancer scaffolds: Bromine enhances DNA alkylation capacity in cisplatin analogs .

Analytical Characterization

Spectroscopic Data

NMR (400 MHz, CDCl₃):

  • 1H^1\text{H}: δ 7.98 (d, J = 8.8 Hz, 1H, ArH), 6.97 (d, J = 8.8 Hz, 1H, ArH), 4.41 (s, 2H, CH₂Br), 3.89 (s, 3H, OCH₃) .

  • 13C^{13}\text{C}: δ 189.9 (C=O), 164.1 (C-O), 131.9 (C-Br), 55.6 (OCH₃) .

Mass Spectrometry (EI):

  • m/z 243.0 [M]⁺, 165.1 [M−Br]⁺, 121.0 [C₆H₅OCH₃]⁺ .

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar ketone group and dihedral angle of 85° between phenyl and propanone moieties .

HazardPrecautionary Measures
Skin Irritant (GHS Cat. 2)Wear nitrile gloves, lab coat
Eye Damage (GHS Cat. 1)Use safety goggles

Comparative Analysis with Structural Analogs

CompoundMelting Point (°C)ReactivityBiological Activity
1-Bromo-1-(4-methoxyphenyl)propan-2-one62–65Lower electrophilicityReduced COX-2 inhibition
1-Bromo-1-(2-chlorophenyl)propan-2-one58–60Enhanced SN2 kineticsAntiproliferative effects

The ortho-methoxy derivative exhibits superior bioactivity due to favorable steric interactions with enzyme active sites .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Analgesics: Used in synthesizing tramadol analogs via reductive amination .

  • Antidepressants: Key intermediate in vilazodone derivatives targeting 5-HT₁A receptors .

Agrochemicals

  • Herbicides: Functionalized to inhibit acetolactate synthase in weeds .

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